(1,1-Dioxothiolan-3-yl)azanium;chloride

Description

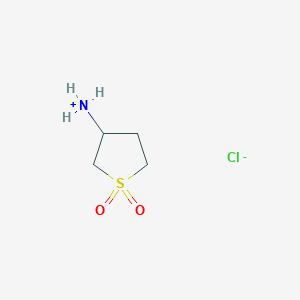

(1,1-Dioxothiolan-3-yl)azanium;chloride is an organic ammonium salt comprising a sulfolane (tetrahydrothiophene-1,1-dioxide) ring substituted with an azanium (NH₃⁺) group at the 3-position and a chloride counterion. Its molecular formula is C₄H₈ClNO₂S, with a molecular weight of 169.63 g/mol. The sulfolane moiety confers high polarity and stability due to the sulfone group (-SO₂), making it soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfolane-Based Ammonium Salts

(1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride (C₆H₁₂ClNO₃S)

- Structure : This compound shares the sulfolane core but includes a 2-hydroxyethyl group attached to the azanium nitrogen.

- Key Differences : The hydroxyethyl substituent increases hydrophilicity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the parent compound.

Comparison Table :

| Property | (1,1-Dioxothiolan-3-yl)azanium;chloride | (1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride |

|---|---|---|

| Molecular Formula | C₄H₈ClNO₂S | C₆H₁₂ClNO₃S |

| Molecular Weight (g/mol) | 169.63 | 221.68 |

| Polarity | High (sulfone group) | Very high (additional hydroxyl group) |

| Potential Applications | Solvent, synthesis intermediate | Pharmaceutical formulations, chelating agents |

Cathinone-Derived Ammonium Chlorides

Examples include 4-MPHP hydrochloride (C₁₇H₂₆NO⁺·Cl⁻) and α-PiHP hydrochloride (C₁₆H₂₄NO⁺·Cl⁻) :

- Structure : These compounds feature pyrrolidinium or substituted phenyl groups linked to ketones, differing significantly from the sulfolane backbone.

- Key Differences: Cathinones are psychoactive stimulants, whereas this compound lacks aromatic or ketone groups, suggesting divergent biological activities.

- Applications: Cathinones are illicit drugs or research chemicals, while the target compound may serve non-psychoactive roles in material science or catalysis.

Quaternary Ammonium Salts

Dioctyl Dimethyl Ammonium Chloride (C₁₈H₄₀ClN)

- Structure : A quaternary ammonium salt with long alkyl chains (C₈H₁₇).

- Key Differences : The hydrophobic alkyl chains enable surfactant properties, unlike the polar sulfolane-based compound.

- Applications : Widely used as disinfectants, fabric softeners, or phase-transfer catalysts.

Comparison Table :

| Property | This compound | Dioctyl Dimethyl Ammonium Chloride |

|---|---|---|

| Molecular Formula | C₄H₈ClNO₂S | C₁₈H₄₀ClN |

| Molecular Weight (g/mol) | 169.63 | 314.0 |

| Solubility | High in polar solvents | Low in water, high in lipids |

| Applications | Solvent, intermediate | Surfactant, disinfectant |

Aromatic and Heterocyclic Ammonium Chlorides

Benzo[b][1,8]naphthyridin-5-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;chloride (C₂₆H₃₁ClN₄O₃S)

- Structure : Contains a fused aromatic system (naphthyridine) and a heptylsulfonyl group.

- Key Differences : The extended π-system and sulfonamide group enable interactions with biological targets (e.g., enzymes or receptors), unlike the simpler sulfolane derivative.

- Applications : Likely investigated for antimicrobial or anticancer activity.

Research Findings and Trends

- Synthesis : Sulfolane derivatives are typically synthesized via sulfonation of tetrahydrothiophene followed by functionalization at the 3-position. The hydroxyethyl variant () requires additional steps for substituent introduction .

- Stability: The sulfone group in this compound enhances oxidative stability compared to sulfides or amines in cathinones .

- Toxicity : Quaternary ammonium salts (e.g., ) exhibit higher toxicity due to membrane disruption, whereas sulfolane derivatives may have lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.